Cas no 1806910-51-9 (4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid)
4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid
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- Inchi: 1S/C7H3BrF2INO2/c8-3-2(7(13)14)1-12-5(4(3)11)6(9)10/h1,6H,(H,13,14)
- InChI Key: KQQVIGDFCLRNLF-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(=O)O)=CN=C1C(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- XLogP3: 2.4
- Topological Polar Surface Area: 50.2
4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060456-250mg |
4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid |
1806910-51-9 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029060456-500mg |
4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid |
1806910-51-9 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029060456-1g |
4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid |
1806910-51-9 | 97% | 1g |
$2,890.60 | 2022-03-31 |
4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid
Comprehensive Overview of 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid (CAS No. 1806910-51-9)
4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid (CAS No. 1806910-51-9) is a highly specialized halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural features, including the carboxylic acid moiety, make it a versatile building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing demand for halogenated pyridines in modern chemistry underscores the importance of compounds like 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid. Researchers are increasingly exploring its applications in medicinal chemistry, where its ability to modulate electronic and steric properties is highly valued. Recent studies highlight its potential in targeting drug-resistant pathogens, a topic of immense interest given the global rise in antimicrobial resistance (AMR).
From a synthetic perspective, the presence of multiple halogen atoms (bromo, iodo, and difluoromethyl) in CAS 1806910-51-9 allows for diverse functionalization strategies. This adaptability aligns with current trends in late-stage functionalization, a hot topic in organic chemistry that enables rapid diversification of molecular scaffolds. The compound's carboxylic acid group further enhances its utility, facilitating conjugation reactions commonly employed in bioconjugation and proteolysis-targeting chimera (PROTAC) development.
In the context of green chemistry, researchers are investigating eco-friendly methodologies for synthesizing and modifying 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid. This aligns with the pharmaceutical industry's push toward sustainable synthesis, addressing concerns about solvent waste and energy consumption. The compound's stability under various conditions also makes it attractive for flow chemistry applications, another rapidly growing field in process chemistry.
Analytical characterization of CAS 1806910-51-9 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are crucial for quality control in pharmaceutical manufacturing, particularly given the current emphasis on quality by design (QbD) principles. The compound's distinct spectral signatures, resulting from its polyhalogenated structure, provide clear markers for purity assessment.
The commercial availability of 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid has expanded significantly in recent years, reflecting its growing importance in high-throughput screening libraries. Suppliers now offer various grades of this compound, from research quantities to bulk scales, catering to both academic and industrial needs. This accessibility supports the current trend toward fragment-based drug discovery, where such building blocks play pivotal roles.
Looking forward, the applications of CAS 1806910-51-9 are expected to grow in emerging fields such as covalent inhibitor design and bioisostere development. Its unique combination of halogen atoms and the carboxylic acid functionality positions it as a valuable tool for addressing challenges in drug bioavailability and target selectivity - two persistent issues in modern drug development.
From a regulatory standpoint, proper handling and documentation of 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid are essential, though it doesn't fall under restricted categories. Researchers must adhere to standard laboratory safety protocols when working with this compound, particularly regarding personal protective equipment (PPE) and waste disposal procedures, in line with current laboratory safety best practices.
The scientific literature contains numerous references to halogenated pyridine carboxylic acids similar to CAS 1806910-51-9, highlighting their broad utility. Patent analyses reveal an upward trend in filings incorporating this structural motif, particularly in areas of oncology therapeutics and central nervous system (CNS) drugs. This intellectual property landscape suggests continued interest and potential commercial value for this chemical class.
In summary, 4-Bromo-2-(difluoromethyl)-3-iodopyridine-5-carboxylic acid represents a sophisticated synthetic intermediate with multifaceted applications in cutting-edge chemical research. Its unique structural features address several contemporary challenges in molecular design, while its commercial availability supports widespread investigation. As chemical biology and precision medicine advance, the role of such specialized building blocks will likely expand, making them indispensable tools for modern scientific discovery.
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